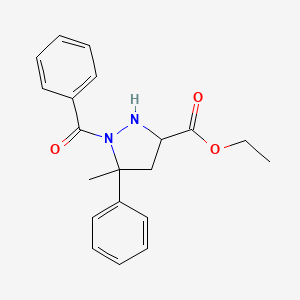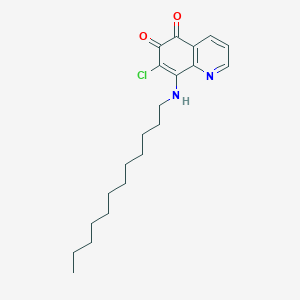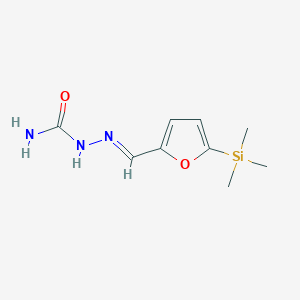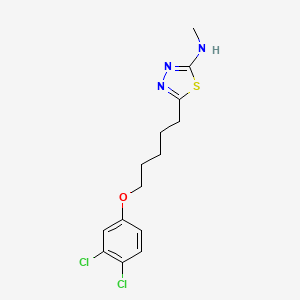
5-(5-(3,4-Dichlorophenoxy)pentyl)-N-methyl-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-(3,4-Dichlorophenoxy)pentyl)-N-methyl-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a dichlorophenoxy group, and a pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(3,4-Dichlorophenoxy)pentyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 3,4-Dichlorophenol: This can be synthesized by chlorination of phenol.
Formation of 3,4-Dichlorophenoxy Pentyl Bromide: Reacting 3,4-dichlorophenol with pentyl bromide in the presence of a base.
Cyclization to Form Thiadiazole Ring: The intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
N-Methylation: The final step involves methylation of the thiadiazole nitrogen using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-(3,4-Dichlorophenoxy)pentyl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
5-(5-(3,4-Dichlorophenoxy)pentyl)-N-methyl-1,3,4-thiadiazol-2-amine has been studied for various applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 5-(5-(3,4-Dichlorophenoxy)pentyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and dichlorophenoxy group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
- 5-{[5-(3,4-Dichlorophenoxy)pentyl]oxy}-4-oxo-4H-pyran-2-carboxylic acid
- 5-{[5-(3,4-Dichlorophenoxy)pentyl]oxy}-4-oxo-6-[(1E)-1-propen-1-yl]-4H-pyran-2-carboxylic acid
Uniqueness
5-(5-(3,4-Dichlorophenoxy)pentyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Propiedades
Número CAS |
87431-59-2 |
|---|---|
Fórmula molecular |
C14H17Cl2N3OS |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
5-[5-(3,4-dichlorophenoxy)pentyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H17Cl2N3OS/c1-17-14-19-18-13(21-14)5-3-2-4-8-20-10-6-7-11(15)12(16)9-10/h6-7,9H,2-5,8H2,1H3,(H,17,19) |
Clave InChI |
KSJQYACDMJKZFF-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NN=C(S1)CCCCCOC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


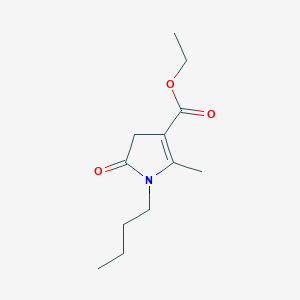
![5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12896304.png)

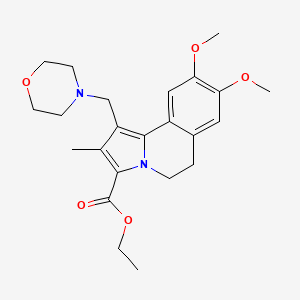
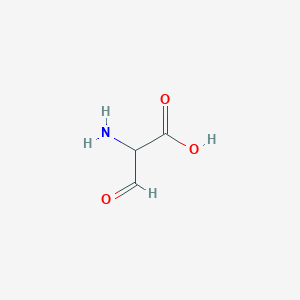

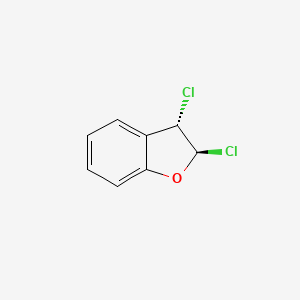
![N-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamothioyl]glycine](/img/structure/B12896334.png)

![6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12896343.png)
